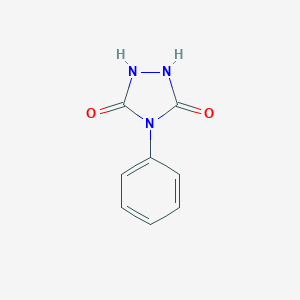

4-Phenylurazole

Description

Historical Context of Urazole (B1197782) Chemistry and Derivatives

The study of urazoles, the class of compounds to which 4-phenylurazole belongs, dates back to the late 19th century. acs.org The term "urazole" was first coined by Pinner in 1887 to describe this class of five-membered heterocyclic compounds. acs.org His work involved a reaction between phenylhydrazine (B124118) and an excess of urea (B33335), which resulted in the formation of a cyclic compound, 1-phenylurazole. acs.orgnasa.gov This marked the first synthesis of a urazole derivative.

A few years later, in 1894, the parent urazole compound was prepared by Pellizzari from the reaction of hydrazine (B178648) sulfate (B86663) and biuret. nasa.gov Almost simultaneously, Thiele and Stange reported its synthesis by heating hydrazine dicarboxamide. nasa.gov That same year, Thiele and Stange also reported the first synthesis of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a highly reactive derivative obtained from the oxidation of 4-phenylurazole, though a practical, high-yield synthesis was not developed until much later. acs.orgwikipedia.orgcore.ac.uk These early syntheses were often inefficient, but they laid the groundwork for the development of urazole chemistry. acs.org Over the following decades, research led to more refined synthetic methods, such as the cyclization of 4-substituted (ethoxycarbonyl)semicarbazides under mild conditions, which improved the accessibility and utility of urazole derivatives in organic synthesis. acs.org

| Year | Key Development | Researcher(s) |

| 1887 | First synthesis of a urazole derivative (1-phenylurazole). | Pinner |

| 1894 | Synthesis of the parent urazole compound. | Pellizzari; Thiele & Stange |

| 1894 | First, low-yield synthesis of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). | Thiele & Stange |

| 1971 | Development of a practical, high-yield synthesis for PTAD. | Cookson et al. |

Significance of 4-Phenylurazole in Contemporary Chemical Research

4-Phenylurazole is a versatile building block in modern chemical research, primarily valued for its role as a stable precursor to more reactive species and its utility in constructing complex molecular architectures. chemicalbook.comresearchgate.net Its nitrogen-containing heterocyclic structure makes it an important component in multicomponent reactions used to generate compounds for the pharmaceutical and agrochemical industries. nih.gov The acidity of the urazole protons can also be exploited to create functional materials with anionic properties. mdpi.com

One of the most critical roles of 4-phenylurazole is serving as the direct precursor to 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). wikipedia.orgchemicalbook.com PTAD is an exceptionally reactive and powerful dienophile, readily participating in Diels-Alder cycloaddition reactions to form complex cyclic molecules. wikipedia.orgsmolecule.com The synthesis of PTAD is almost always achieved through the oxidation of 4-phenylurazole. acs.org

This transformation involves the removal of two hydrogen atoms from the urazole ring to form the azo group (N=N) characteristic of PTAD. Various oxidizing agents can be employed for this purpose, including lead tetroxide, tert-butyl hypochlorite (B82951), and NO₂-N₂O₄. wikipedia.orgchemicalbook.com The high reactivity of PTAD makes it a valuable reagent, but its instability requires it to be generated from the more stable 4-phenylurazole precursor, often immediately before use. acs.org This precursor relationship underscores the foundational importance of 4-phenylurazole in facilitating access to one of organic synthesis's most potent dienophiles. wikipedia.orgsmolecule.com

Synthesis of PTAD from 4-Phenylurazole

| Starting Material | Reagent | Product | Reaction Type |

|---|

The utility of 4-phenylurazole extends beyond its role as a PTAD precursor. In synthetic chemistry, it is a key starting material for creating a variety of heterocyclic systems. researchgate.net It participates in multicomponent reactions with aldehydes and other substrates to form complex fused structures like pyrazolo[1,2-a]triazole-1,3,5-triones. researchgate.net These reactions are often efficient and environmentally friendly, providing access to libraries of structurally diverse molecules. researchgate.netmdpi.com Furthermore, 4-phenylurazole derivatives are central to the "tyrosine-click" reaction, a method for the chemoselective labeling of peptides and proteins. chemicalbook.comacs.org

In material science, 4-phenylurazole and its derivatives are used to construct novel polymers and functional materials. chemicalbook.comugent.be For instance, it can be polymerized with agents like phosgene (B1210022) or terephthaloyl chloride to yield insoluble polymers. chemicalbook.com The acidity of the urazole ring has been exploited to fabricate hydrogels. mdpi.com These hydrogels, formed in simple and scalable steps, demonstrate potential for applications such as ion-exchange materials. mdpi.com Urazole derivatives have also been investigated as stabilizers in polymer formulations, enhancing the durability of materials used in plastics and coatings. chemimpex.com

Role as a Precursor to Active Species (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione)

Academic Research Trajectories and Future Outlooks

Current and future research involving 4-phenylurazole is focused on enhancing its utility and expanding its applications into new domains of chemistry and material science. A significant trajectory is the development of more sustainable and efficient synthesis routes for urazole derivatives, avoiding hazardous reagents like isocyanates and chloroformates. ugent.be

A particularly promising area of research is in asymmetric catalysis. Recently, scientists have discovered that certain urazole derivatives can possess axial chirality due to restricted rotation around the N-Aryl bond. researchgate.net This has led to the development of organocatalytic methods to synthesize optically active, axially chiral urazoles, which have potential applications in creating new chiral catalysts and pharmaceuticals. researchgate.netrsc.org

Furthermore, the unique reactivity of the urazole scaffold continues to be explored in bioconjugation and late-stage functionalization. acs.org Electrochemical methods are being developed to activate 4-phenylurazole derivatives for the selective modification of tyrosine residues in complex peptides, which could accelerate the development of new therapeutic compounds. acs.org The continued exploration of urazole chemistry is expected to yield novel catalysts, functional materials, and biologically active compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSUFRDROXZXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065988 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818223 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15988-11-1 | |

| Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylurazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylurazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLURAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenylurazole and Its Precursors

Classical and Modern Synthetic Routes to 4-Substituted Urazoles

Historically, the synthesis of 4-substituted urazoles, including 4-phenylurazole, relied on hydrazodicarboxamide-based methods. core.ac.ukacs.org However, modern approaches frequently utilize 1-alkoxycarbonyl semicarbazides as more activated and efficient precursors. core.ac.ukacs.org These contemporary methods provide a wider range of options for synthesizing functionalized urazoles. acs.org

The earliest methods for synthesizing 4-substituted urazoles involved hydrazodicarboxamide (also known as biurea) intermediates. core.ac.ukacs.org One of the first documented syntheses of a 4-substituted urazole (B1197782), specifically 4-phenylurazole, was reported in 1894 by Thiele and Stange. rsc.org Their method involved the high-temperature reaction of aniline (B41778) hydrochloride with hydrazodicarboxamide. rsc.org

These hydrazodicarboxamide-based approaches, while foundational, have significant limitations. The reactions often require harsh conditions, such as high temperatures, which can limit the scope of compatible substrates. core.ac.ukacs.org The optimization of these reactions can also be a tedious process, and the isolated yields are often lower compared to more modern techniques. core.ac.ukacs.org For instance, direct condensation of an amine with biurea (B89910) is considered the most robust of these older methods, but its utility is constrained by the severe reaction conditions required. acs.org

More efficient and widely used modern syntheses of 4-substituted urazoles proceed through 1-alkoxycarbonyl semicarbazide (B1199961) intermediates. core.ac.ukacs.org These intermediates are more reactive than hydrazodicarboxamides, allowing for milder reaction conditions and broader applicability. rsc.org

A major advancement in urazole synthesis was the development of a procedure by Cookson and co-workers in 1971, which has become a widely adopted method. rsc.orgresearchgate.netresearchgate.net This method, often referred to as the Cookson synthesis, involves the reaction of an isocyanate with ethyl carbazate (B1233558) to form a 1-ethoxycarbonyl-4-substituted-semicarbazide. rsc.orgresearchgate.netnih.gov This semicarbazide intermediate is then cyclized to the corresponding urazole. rsc.orgresearchgate.net

The reaction between the isocyanate and ethyl carbazate is typically high-yielding and can often be performed at room temperature. acs.orgnih.gov For example, 1-ethoxycarbonyl-4-phenyl-semicarbazide can be prepared by reacting phenyl isocyanate with ethyl carbazate. nih.gov While traditionally carried out in solvents like benzene (B151609) or toluene, solvent-free methods have also been developed, offering advantages in terms of reduced pollution, lower cost, and simpler processing. nih.gov These solid-state reactions can be completed in a much shorter time, often within 20-30 minutes, by simply grinding the reactants together. nih.gov

The cyclization of the semicarbazide to the urazole is commonly achieved by heating the semicarbazide with an aqueous solution of potassium hydroxide. acs.org The resulting urazole salt is then neutralized with acid to precipitate the final product. acs.org

The primary limitation of the Cookson method is its reliance on the availability of the corresponding isocyanates. core.ac.ukacs.org

Table 1: Examples of 1-Ethoxycarbonyl-4-substituted-semicarbazides prepared via solvent-free reaction of isocyanates with ethyl carbazate. nih.gov

| Isocyanate | Product | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| Phenyl isocyanate | 1-Ethoxycarbonyl-4-phenyl-semicarbazide | 20 | 95 | 144-145 |

| p-Tolyl isocyanate | 1-Ethoxycarbonyl-4-(p-tolyl)-semicarbazide | 20 | 96 | 164-165 |

| p-Chlorophenyl isocyanate | 1-Ethoxycarbonyl-4-(p-chlorophenyl)-semicarbazide | 25 | 94 | 170-171 |

| Cyclohexyl isocyanate | 1-Ethoxycarbonyl-4-cyclohexyl-semicarbazide | 30 | 92 | 134-135 |

| n-Butyl isocyanate | 1-Ethoxycarbonyl-4-(n-butyl)-semicarbazide | 30 | 90 | 99-100 |

To overcome the limitations associated with the use of often hazardous and less readily available isocyanates, several isocyanate-free methods for the synthesis of semicarbazides have been developed. acs.orgresearchgate.net These methods typically start from more accessible materials like amines or anilines. researchgate.netugent.be

One strategy involves the use of activated carbamates as synthetic equivalents of isocyanates. acs.org In this approach, an amine is first reacted with a chloroformate to generate a carbamate (B1207046), which is then reacted with ethyl carbazate to yield the semicarbazide. acs.orgresearchgate.net The reactivity of the carbamate intermediate is dependent on the type of chloroformate used. acs.org For instance, carbamates derived from p-nitrophenyl chloroformate are quite reactive. researchgate.net This approach has been successfully used to synthesize a variety of 4-substituted phenyl semicarbazides from the corresponding anilines. researchgate.netresearchgate.net

Another isocyanate-free route involves activating the ethyl carbazate itself. acs.org For example, ethyl carbazate can be reacted with phenyl chloroformate or carbonyldiimidazole to form a reactive intermediate that can then be treated with an amine to produce the semicarbazide. acs.orgresearchgate.net More sustainable approaches have also been developed using diphenyl carbonate as a non-toxic and cheaper carbonyl source to react with an amine, followed by ethyl carbazate, often in a one-pot, solvent-free manner. ugent.beresearchgate.netrsc.org

A notable isocyanate-free method involves the synthesis of 4-substituted urazoles starting from anilines. researchgate.netresearchgate.net This is typically a three-step process. researchgate.netresearchgate.net First, an aniline derivative is reacted with an activating agent like 4-nitrophenyl chloroformate to form a corresponding activated carbamate. researchgate.netresearchgate.net In the second step, this carbamate is reacted with ethyl carbazate to produce the desired semicarbazide derivative. researchgate.netresearchgate.net Finally, the semicarbazide undergoes cyclization to yield the 4-substituted urazole in high yields. researchgate.netresearchgate.net

This method is advantageous as it avoids the direct use of isocyanates and can be applied to a range of anilines. researchgate.net One-pot procedures have also been developed where the intermediate carbamates and semicarbazides are not isolated, streamlining the synthesis. researchgate.netorganic-chemistry.org For example, reacting aniline derivatives with ethyl chloroformate followed by ethyl carbazate in a single vessel can directly produce the cyclized urazole. researchgate.netorganic-chemistry.org

Table 2: Synthesis of 4-Substituted Urazoles from Anilines via Activated Carbamates. researchgate.net

| Aniline Derivative | Carbamate Yield (%) | Semicarbazide Yield (%) | Urazole Yield (%) |

| Aniline | 95 | 92 | 90 |

| 4-Methylaniline | 96 | 94 | 92 |

| 4-Methoxyaniline | 94 | 91 | 89 |

| 4-Chloroaniline | 97 | 95 | 93 |

| 4-Nitroaniline | 98 | 96 | 94 |

Transcarbamylation reactions represent another pathway for the synthesis of urazoles. cdnsciencepub.comcdnsciencepub.com These reactions typically involve heating a mixture of reactants, such as a hydrazine (B178648) derivative and a urea (B33335) derivative, at high temperatures. cdnsciencepub.com For instance, 4-phenylurazole can be prepared by heating phenylhydrazine (B124118) hydrochloride with an excess of urea. cdnsciencepub.com The reaction proceeds through the evolution of ammonia (B1221849) as the cyclization occurs. cdnsciencepub.com It has been noted that for an efficient transcarbamylation to occur, the amine component should be in the form of its hydrochloride salt. cdnsciencepub.com Carbanilide has also been reported as a superior transcarbamylation reagent compared to biurea under certain conditions. cdnsciencepub.com These reactions generally occur at temperatures between 160-210 °C with reaction times of at least 3-4 hours. cdnsciencepub.com

Chemical Reactivity and Transformation Pathways of 4 Phenylurazole

Oxidation Reactions of 4-Phenylurazole to 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)

The oxidation of 4-phenylurazole is the most common route to synthesize 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). wikipedia.orgorgsyn.org This process involves the removal of two hydrogen atoms from the urazole (B1197782) ring, forming a reactive azo group in the resulting triazolinedione. A variety of oxidizing agents and catalytic systems have been explored to achieve this transformation efficiently and under mild conditions. orgsyn.orgnih.govacs.orgsid.ir

A range of chemical and biological systems have been successfully employed for the oxidation of 4-phenylurazole. These methods vary in their reaction conditions, efficiency, and environmental impact.

Calcium hypochlorite (B82951) (Ca(OCl)₂) has been demonstrated as an effective and mild oxidizing agent for the conversion of urazoles to their corresponding triazolinediones. nih.govacs.org This method is particularly advantageous due to its heterogeneous nature, which simplifies the workup procedure. acs.org

In a typical procedure, 4-phenylurazole is treated with calcium hypochlorite in a solvent like dichloromethane (B109758) at room temperature. nih.gov The reaction proceeds efficiently, and the resulting PTAD can be isolated in good yield. nih.gov This method has been successfully applied in telescoped reaction sequences, where the in situ generated PTAD is immediately used in subsequent reactions, such as cycloadditions. nih.govresearchgate.net For instance, a telescoped process involving the calcium hypochlorite-mediated oxidation of 4-phenylurazole followed by a Lewis acid-catalyzed cyclization with thioalkynes has been developed to synthesize diazacyclobutenes. nih.gov

Table 1: Calcium Hypochlorite-Mediated Oxidation of 4-Phenylurazole

| Reactant | Oxidant | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Phenylurazole | Calcium Hypochlorite | Dichloromethane | Room Temperature, 1.5 h | 4-Phenyl-1,2,4-triazoline-3,5-dione | Good |

| 4-Phenylurazole | Calcium Hypochlorite | Dichloromethane | Room Temperature, 2 h (in telescoped reaction) | 4-Phenyl-1,2,4-triazoline-3,5-dione | Not isolated |

This table summarizes the general conditions for the oxidation of 4-phenylurazole using calcium hypochlorite.

A combination of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and a catalytic amount of silica (B1680970) sulfuric acid (SiO₂-OSO₃H) in the presence of wet silica (SiO₂) provides a mild, heterogeneous, and efficient system for the oxidation of urazoles. sid.irresearchgate.net This metal-free catalytic system is environmentally benign and offers high yields of the desired triazolinediones. sid.iracs.org

The reaction is typically carried out in dichloromethane at room temperature. sid.ir The presence of silica sulfuric acid as a catalyst is crucial; in its absence, no conversion of 4-phenylurazole is observed even after several hours. researchgate.netcore.ac.uk The optimal amount of silica sulfuric acid for the oxidation of 4-phenylurazole has been determined to be 0.05 grams per millimole of the urazole. researchgate.net This catalytic system has been shown to be effective for a wide range of urazole derivatives. sid.irresearchgate.net

Table 2: Oxidation of 4-Phenylurazole using Ammonium Nitrate and Silica Sulfuric Acid

| Reactant (mmol) | NH₄NO₃ (mmol) | Silica Sulfuric Acid (g) | Wet SiO₂ (g) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2 | 0.05 | 0.2 | Dichloromethane | 40 | 95 |

This table presents the optimized conditions and yield for the oxidation of 4-phenylurazole using the ammonium nitrate/silica sulfuric acid system, as reported in the literature. sid.ir

The use of dinitrogen tetroxide (N₂O₄) or its equilibrium mixture with nitrogen dioxide (NO₂) represents another effective method for the oxidation of 4-phenylurazole. acs.orgacs.orgscispace.com This method is notable for its efficiency in converting 4-phenylurazole to 4-phenyl-1,2,4-triazoline-3,5-dione. acs.orgacs.orgdv-expert.org The procedure involves treating a solution of 4-phenylurazole with a source of NO₂-N₂O₄. acs.orgacs.org This approach has been highlighted as a new method for this specific oxidation. acs.orgacs.orgscispace.comresearchgate.net

Laccase enzymes have emerged as green and sustainable catalysts for a variety of organic transformations, including the oxidation of 4-phenylurazole. rsc.orgmdpi.com Laccases are multi-copper containing oxidases that can utilize aerial oxygen as the oxidant, with water being the only byproduct, making this a highly environmentally friendly method. rsc.orgmdpi.com

In a typical biocatalytic setup, the oxidation of 4-phenylurazole is carried out in a buffered aqueous solution, often mixed with an organic co-solvent, in the presence of a commercially available laccase. rsc.org This enzymatic oxidation generates the electrophilic PTAD in situ, which can then react with a suitable nucleophile in a one-pot fashion. rsc.org For instance, this strategy has been successfully employed for the amination of aryl C-H bonds, where the laccase-generated PTAD reacts with electron-rich aromatic compounds. rsc.orgmdpi.com The efficiency of the laccase-mediated oxidation can be influenced by the specific laccase used, its redox potential, and the reaction conditions. mdpi.com

Table 3: Laccase-Mediated Oxidation and Subsequent Amination

| Substrate 1 | Substrate 2 | Catalyst | Solvent System | Product |

|---|---|---|---|---|

| N,N-dimethylaniline | 4-Phenylurazole | Laccase (Novozym 51003) | EtOH/PBS (1:1 v/v) | Aminated aromatic compound |

This table illustrates the application of laccase-mediated oxidation of 4-phenylurazole in a one-pot amination reaction. rsc.org

The mechanism of urazole oxidation generally involves the removal of two electrons and two protons to form the corresponding triazolinedione. Electrochemical studies have provided valuable insights into this process. The electrochemical oxidation of 4-substituted urazoles has been shown to proceed via an "electron transfer + chemical reaction" (EC) mechanism. rsc.org

Cyclic voltammetry studies of 4-phenylurazole reveal an irreversible electron transfer process, leading to the formation of PTAD. researchgate.net The stability of the generated PTAD can be influenced by the experimental conditions. researchgate.net In the presence of a nucleophile, the electrochemically generated PTAD can participate in subsequent reactions, such as a Michael-type addition. rsc.org

For the oxidation mediated by ammonium nitrate and silica sulfuric acid, it is proposed that a nitrosonium ion (NO⁺) is generated in situ, which acts as the active oxidizing species. core.ac.uk In the case of N-bromo reagents, the in situ generation of Br⁺ is suggested to be responsible for the oxidation. researchgate.net The general mechanism involves the initial attack of the electrophilic species (e.g., NO⁺ or Br⁺) on the urazole, followed by elimination steps to yield the final triazolinedione product.

Oxidants and Catalytic Systems for Urazole Oxidation

NO2-N2O4 Oxidation

Reactions Involving 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Derived from 4-Phenylurazole

4-Phenylurazole serves as a stable precursor to one of the most reactive dienophiles known in organic chemistry: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). chemicalbook.comsigmaaldrich.com The oxidation of 4-phenylurazole generates the vibrant red PTAD, a compound characterized by a highly electrophilic N=N double bond within a strained five-membered ring. researchgate.netwikipedia.orgacs.org This structural feature is responsible for its exceptional reactivity in a wide array of chemical transformations. researchgate.net The high reactivity of PTAD is attributed to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy of its N=N bond, enabling it to participate in reactions that mimic those of singlet oxygen. researchgate.net Its versatility is demonstrated in cycloadditions, ene reactions, and nucleophilic additions, making it a valuable reagent for synthesizing complex molecules and functionalizing biomolecules. researchgate.netontosight.ai

Diels-Alder Reactions as Trapping Agent

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is renowned as one of the most powerful dienophiles for Diels-Alder reactions, reacting rapidly even with typically unreactive dienes. wikipedia.org Its reaction rate can be five to six orders of magnitude higher than that of its carbon analogue, 4-phenylmaleimide. kpfu.ru This immense reactivity allows PTAD to serve as an efficient trapping agent for transient, unstable, or equilibrium-limited dienes that are difficult to isolate or react with less reactive dienophiles. acs.org

A classic example is the trapping of the norcaradiene valence tautomer of 1,3,5-cycloheptatriene. acs.orged.gov While 1,3,5-cycloheptatriene exists in equilibrium with a small amount of its bicyclic isomer, norcaradiene, PTAD reacts exclusively and rapidly with the norcaradiene form even at low temperatures (-40 °C), effectively trapping this transient species to form a single, stable cycloadduct. acs.orged.gov Similarly, PTAD reacts swiftly with cyclopentadiene (B3395910) at temperatures as low as -78 °C. acs.org

Further demonstrating its utility as a trapping agent, PTAD has been employed in reactions with highly substituted or sterically hindered dienes. For instance, it reacts with 1-methoxy-3-trimethylsiloxybuta-1,3-diene at room temperature to yield the corresponding enone adduct. acgpubs.org It can also trap unstable aza-cyclobutadienes generated at low temperatures. rsc.org The reaction of PTAD with C-aryl ketenimines proceeds via a [4+2] cycloaddition where the ketenimine acts as the diene component, highlighting PTAD's ability to engage unconventional diene systems. acs.orgnih.gov

| Diene Trapped | Reaction Conditions | Adduct Type | Reference(s) |

| Norcaradiene (from 1,3,5-cycloheptatriene) | -40 °C | [4+2] Cycloadduct | acs.org |

| Cyclopentadiene | -78 °C | [4+2] Cycloadduct | acs.org |

| 1-Methoxy-3-trimethylsiloxybuta-1,3-diene | Room Temperature | Enone 7 | acgpubs.org |

| C,C-Diphenyl-N-(4-methylphenyl)ketenimine | Room Temperature, CH₂Cl₂ | Diels-Alder/ene Adduct | acs.org |

| 2-Trimethylsilyl-norbornadiene | Not specified | Homo Diels-Alder Adduct | acgpubs.org |

Ene Reactions with Unsaturated Substrates

Beyond its role in cycloadditions, PTAD is a highly effective enophile, readily participating in ene reactions with a wide range of unsaturated substrates containing allylic hydrogen atoms. researchgate.netkpfu.ru The azo–ene reaction provides a powerful method for allylic C–H amination, yielding valuable allylic hydrazine (B178648) derivatives. jst.go.jp These reactions are often characterized by large negative activation entropies and volumes, suggesting a highly ordered, cyclic transition state. kpfu.ru

The reaction of PTAD with alkenes such as cyclohexene (B86901) and 1-hexene (B165129) proceeds efficiently. kpfu.ru The presence of an allylic hydrogen in the alkene is a prerequisite for the formation of N-allylurazole derivatives, which involves a characteristic shift of the double bond in the product. kpfu.ru The scope of this reaction extends to various terminal alkenes. jst.go.jp Research has shown that fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically accelerate these reactions, allowing for the rapid conversion of unactivated terminal alkenes that are sluggish in common organic solvents like dichloromethane. jst.go.jp This rate enhancement is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which facilitate the ene process. jst.go.jp

Ene-type reactions involving PTAD are not limited to simple alkenes. It has been shown to react with substrates like α-angelica lactone and 2-methylisoquinolin-1-one, where an acyl group is transferred during the reaction. rsc.org Furthermore, studies have explored the catalytic effect of Lewis acids, such as lithium perchlorate, on the ene reactions of PTAD with olefins like 2-hexene, cyclohexene, and methyl oleate, demonstrating another avenue for modulating reactivity. tandfonline.com

| Ene Substrate | Solvent/Catalyst | Key Finding | Reference(s) |

| Cyclohexene, 1-Hexene | Not specified | Formation of N-allylurazole derivatives | kpfu.ru |

| Terminal Alkenes | HFIP | Significant rate enhancement and high yields | jst.go.jp |

| 2-Hexene, Cyclohexene | LiClO₄/Diethyl Ether | Catalytic effect on the ene reaction | tandfonline.com |

| α-Angelica Lactone | Not specified | Ene reaction with acyl group transfer | rsc.org |

Cycloaddition Reactions

The reactivity of PTAD extends to a diverse range of cycloaddition pathways beyond the conventional [4+2] Diels-Alder reaction. researchgate.net It can participate in formal [2+2], [3+2], and even [8+2] cycloadditions, depending on the reaction partner. researchgate.netresearchgate.net

[2+2] Cycloadditions: Reactions of PTAD with certain electron-rich alkenes or cumulenes can lead to the formation of four-membered diazetidine rings. For example, its reaction with acenaphthylene (B141429) and indene (B144670) can produce [2+2] cycloadducts. researchgate.net

[3+2] Cycloadditions: PTAD can react with oxazole (B20620) derivatives in what is described as a formal [3+2] cycloaddition. acgpubs.orgresearchgate.net This process is accompanied by the ring-opening of the oxazole, leading to the formation of 1,2,4-triazoline derivatives. acgpubs.orgresearchgate.net A similar reactivity pattern is observed with 5-alkoxythiazoles, which react with PTAD at room temperature to give complex heterocyclic products in high yields. acgpubs.org

Homo-Diels-Alder Reactions: With strained bicyclic systems like norbornadiene derivatives, PTAD can undergo a homo-Diels-Alder reaction. Reactions with 2-substituted norbornadienes (where the substituent is trimethylsilyl, chloro, cyano, or methoxycarbonyl) exclusively yield homo-Diels-Alder adducts. acgpubs.org

Higher-Order Cycloadditions: PTAD has been shown to react with heptafulvene derivatives in [8+2] cycloadditions, leading to the formation of bicyclic urazole adducts. researchgate.net

These varied cycloaddition pathways underscore the versatility of PTAD. It can react with C-aryl ketenimines, which first act as a diene in a [4+2] cycloaddition, followed by an in-situ ene reaction of the initial adduct with a second molecule of PTAD. acs.org This Diels-Alder/ene cascade demonstrates the multiple reactive modes available to this compound.

| Reaction Partner | Cycloaddition Type | Product Type | Reference(s) |

| Acenaphthylene, Indene | [2+2] | Diazetidines | researchgate.net |

| Oxazole derivatives | Formal [3+2] | Ring-opened 1,2,4-triazoline derivatives | acgpubs.orgresearchgate.net |

| 5-Alkoxythiazoles | Formal [3+2] | Fused heterocyclic systems | acgpubs.org |

| Substituted Norbornadienes | Homo-Diels-Alder | Homo-Diels-Alder adducts | acgpubs.org |

| Heptafulvene derivatives | [8+2] | Bicyclic urazole adducts | researchgate.net |

Nucleophilic Additions

The electron-deficient nature of the N=N bond in PTAD makes it susceptible to attack by nucleophiles. researchgate.netmdpi.com This reactivity pathway is distinct from its cycloaddition and ene reactions and provides a route for the functionalization and potential ring-opening of the triazolinedione core. researchgate.netresearchgate.net Nucleophilic addition reactions are fundamental processes where an electron-rich nucleophile attacks an electron-poor electrophilic center, leading to the formation of a new bond. numberanalytics.com

PTAD reacts readily with nucleophiles such as alcohols and amines. researchgate.net Primary and secondary amines react very rapidly with PTAD, often leading to complex product mixtures and the release of nitrogen gas. researchgate.net This high reactivity can sometimes be suppressed by protonating the amines (e.g., by lowering the pH) to favor other reaction pathways, such as Diels-Alder additions with more reactive substrates. researchgate.net

The reaction with alcohols can also be complex. With primary alcohols, two equivalents of PTAD can react to form 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones. researchgate.net However, with secondary alcohols, the major products are often the corresponding ketone (from oxidation of the alcohol) and 4-phenylurazole, with the addition product being minor. researchgate.net The course of the reaction can be influenced by catalysts; for instance, using pyridine (B92270) can favor the formation of the addition product even with secondary alcohols. researchgate.net

This reactivity has been harnessed for bioconjugation. The phenol (B47542) side chain of tyrosine residues in peptides and proteins can react with PTAD. nih.gov Under acidic conditions, an ene-like reaction occurs on the aromatic ring, while under basic conditions, nucleophilic attack occurs at the oxygen atom. nih.gov This "tyrosine-click" reaction provides a chemoselective method for labeling complex biomolecules. nih.gov

The 4-phenyl-1,2,4-triazoline-3,5-dione ring system is known to be unstable under certain conditions, particularly oxidative and electrochemical ones, where it can undergo oxidative ring cleavage (ORC). researchgate.netlookchem.com Electrochemical studies have shown that the oxidized form of 4-phenylurazole, PTAD, is highly unstable in aqueous media, especially at neutral pH, due to a fast ring cleavage process. researchgate.net

The mechanism of this cleavage has been investigated using techniques like cyclic voltammetry. The electrochemically generated PTAD can undergo rapid chemical reactions, and the kinetics of this ring-opening can be estimated by comparing experimental results with digital simulations. lookchem.com The stability of the PTAD ring is influenced by substituents on the phenyl group; electron-withdrawing or -donating groups can affect the oxidative potential of the parent urazole and the rate of the subsequent ring-opening of the triazolinedione. researchgate.net Interestingly, while the free form of PTAD is unstable, its stability can be dramatically increased when it is electrografted onto an electrode surface. researchgate.net This anchored form of PTAD retains its reactivity towards nucleophiles, allowing for further surface modification via Michael-type additions. researchgate.net

Reactions with Alcohols and Amines

Polymerization Reactions Involving 4-Phenylurazole and Derivatives

4-Phenylurazole and its derivatives are versatile monomers in polymerization reactions, owing to the presence of two reactive N-H protons. sid.ir These acidic protons can react with various electrophilic reagents, enabling the incorporation of the urazole moiety into polymer backbones. This leads to the synthesis of novel polymers such as polyamides and polyureas with unique properties. sid.irchemicalbook.comscientificlabs.co.uk

Polycondensation with Diacid Chlorides

The reaction of 4-phenylurazole with diacid chlorides is a key method for synthesizing polyamides containing the urazole linkage. sid.ir This step-growth polymerization typically occurs via polycondensation, where the N-H groups of the urazole ring react with the acyl chloride groups, eliminating hydrogen chloride. chemicalbook.comscientificlabs.co.uk

Research has demonstrated the synthesis of soluble aliphatic polyamides by reacting 4-phenylurazole with various aliphatic diacid chlorides. sid.irresearchgate.net For instance, the solution polycondensation of 4-phenylurazole with diacid chlorides like succinyl chloride, suberoyl chloride, and sebacoyl chloride has been successfully performed. researchgate.net The resulting polyamides exhibit inherent viscosities that vary depending on the specific diacid chloride used and the reaction conditions. sid.irresearchgate.net In some studies, ionic liquids such as molten tetrabutylammonium (B224687) bromide have been employed as green and efficient media for these polycondensation reactions. sid.ir The polymerization of 4-phenylurazole with terephthaloyl chloride has also been reported, though it often results in the formation of insoluble polymers. sid.irchemicalbook.comscientificlabs.co.uk

| Urazole Derivative | Diacid Chloride | Resulting Polymer Type | Reported Inherent Viscosity (dL/g) | Reference |

|---|---|---|---|---|

| 4-Phenylurazole (PHU) | Aliphatic Diacid Chlorides | Soluble Polyamide | 0.39 | sid.ir |

| 4-Cyclohexylurazole (CHU) | Aliphatic Diacid Chlorides | Soluble Polyamide | 0.10 - 0.17 | sid.ir |

| 4-(4-Dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione | Succinyl, Suberoyl, Sebacoyl Chlorides | Heterocyclic Polyamide | Not Specified | sid.ir |

| 4-(4′-N-1,8-Naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione | Succinyl, Suberoyl, Sebacoyl Chlorides | Aliphatic Polyamide | 0.08 - 0.19 | researchgate.net |

Incorporation into Polymer Formulations as Stabilizers

4-Phenylurazole is utilized as a stabilizer in various polymer formulations. chemimpex.com Its incorporation can enhance the durability and performance of materials, particularly in applications such as coatings and plastics. chemimpex.com The stabilizing effect is attributed to the unique chemical properties of the urazole ring, which can interact with and neutralize degradation-promoting species within the polymer matrix. While detailed mechanisms are specific to the polymer system, the urazole moiety generally functions to improve the shelf-life and efficacy of the final product. chemimpex.com

Acylation of Polymers Containing 4-Phenylurazole Linkages

Polymers that have been functionalized with 4-phenylurazole moieties can undergo further chemical modification, such as acylation. researchgate.netsid.irresearchgate.net This process typically involves the reaction of the acidic N-H proton of the urazole ring, which is pendent on the polymer backbone, with an acylating agent like an acid chloride. researchgate.netresearchgate.net

A notable example is the modification of polybutadiene (B167195). researchgate.netsid.irresearchgate.net Anionic polymerization of butadiene produces polybutadiene, which can then be functionalized with 4-phenyl-1,2,4-triazoline-3,5-dione (PhTAD), the oxidized form of 4-phenylurazole. researchgate.netresearchgate.net This functionalization occurs via an "ene" reaction. The resulting polymer, containing urazole linkages, can be readily acylated. researchgate.netresearchgate.net Researchers have successfully reacted these functionalized polybutadienes with acetyl chloride and benzoyl chloride in the presence of pyridine. researchgate.netresearchgate.net This reaction leads to the substitution of the N-H proton with acetyl or benzoyl groups, creating a new functionalized polymer. researchgate.netresearchgate.net The degree of acylation can be controlled and quantified using techniques like 1H NMR spectroscopy. researchgate.net

Derivatization of 4-Phenylurazole

The 4-phenylurazole molecule serves as a versatile precursor for the synthesis of a variety of derivatives, including complex dyes and fused heterocyclic compounds. chemicalbook.comacs.org Its chemical structure allows for reactions at the N-H positions and on the phenyl ring, leading to a wide range of functionalized molecules.

Synthesis of Azo Dyes with Phenylurazole Linkage

Novel azo dyes incorporating a 4-phenylurazole moiety have been synthesized and characterized. acs.orgscispace.com The general synthetic strategy involves the diazotization of an amino-substituted phenylurazole, followed by a coupling reaction with electron-rich aromatic compounds. scispace.commdpi.com

A common precursor is 4-(4-aminophenyl) urazole, which can be prepared efficiently from 4-nitrophenylurazole. scispace.com The amino group on this precursor is then converted to a diazonium salt using protic diazotization methods, for example, with sodium nitrite (B80452) in an acidic medium. scispace.comunb.ca The subsequent azo coupling of this diazonium salt with phenols, naphthols, or anilines yields a series of novel azo dyes. scispace.com These dyes exhibit colors ranging from yellow to red and possess two N-H groups, which allows them to be used as monomers for creating colored polymers. scispace.com

| Coupling Component | Resulting Azo Dye Color | Yield (%) | Reference |

|---|---|---|---|

| Phenol | Yellow | 75 | scispace.com |

| β-Naphthol | Red | 85 | scispace.com |

| N,N-Dimethylaniline | Red | 80 | scispace.com |

| Resorcinol | Yellow | 78 | scispace.com |

| α-Naphthol | Red | 82 | scispace.com |

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,2-a]chemimpex.comscispace.comCurrent time information in Bangalore, IN.triazole-1,3-diones)

4-Phenylurazole is a key building block in multicomponent reactions for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,2-a] chemimpex.comscispace.comCurrent time information in Bangalore, IN.triazole-1,3-diones. scipedia.comorientjchem.orgresearchgate.net These compounds are typically formed through a one-pot, three-component condensation reaction involving an arylaldehyde, malononitrile, and 4-phenylurazole. orientjchem.orgresearchgate.netsemanticscholar.org

Various catalytic systems have been developed to promote this transformation efficiently. These include mild Brønsted basic ionic liquids, such as 2-hydroxyethylammonium formate (B1220265) and acetate, which can catalyze the reaction at room temperature under solvent-free conditions. scipedia.comresearchgate.net Other effective catalysts include zirconium oxide (ZrO2) nanoparticles, which allow the reaction to proceed at 100°C, also under solvent-free conditions. semanticscholar.org An electrochemical approach has also been reported, where electrolysis in an undivided cell with sodium bromide as the electrolyte facilitates the synthesis without the need for an external catalyst, offering a clean work-up and high yields. orientjchem.org The proposed mechanism for these reactions often begins with a Knoevenagel condensation between the arylaldehyde and malononitrile, followed by a Michael addition of 4-phenylurazole to the resulting α-cyanocinnamonitrile derivative, and subsequent intramolecular cyclization to form the final fused heterocyclic product. orientjchem.org

| Catalyst/Method | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| 2-Hydroxyethylammonium formate/acetate (Ionic Liquids) | Solvent-free, Room Temperature | Mild conditions, Reusable catalyst, Good yields | scipedia.comresearchgate.net |

| ZrO₂ Nanoparticles | Solvent-free, 100°C | Environmentally friendly, High yields, Short reaction time | semanticscholar.org |

| Electrolysis (NaBr electrolyte) | Undivided cell, 10 mA/cm² | No catalyst needed, Clean work-up, High yields | orientjchem.org |

N-Alkylation of Urazoles

The urazole ring system, characterized by its acidic N-H protons, is amenable to various substitution reactions, including N-alkylation. While specific studies focusing solely on the N-alkylation of 4-phenylurazole are not extensively detailed in the provided results, the general reactivity of urazoles suggests that this transformation is feasible. The acidic nature of the N-H protons in urazole derivatives, with a pKa similar to that of acetic acid, makes them suitable for reactions with alkylating agents. researchgate.netresearchgate.net Research on related systems has shown that novel polymers can be synthesized through N-alkylation and N-acylation reactions of compounds containing urazole moieties. researchgate.netsid.irsid.ir For instance, the polymerization of 1-methyl-2,5-bis(4-phenylurazolyl)pyrrole has been achieved through such pathways. sid.irsid.ir Although polymerization of 4-phenylurazole with agents like phosgene (B1210022), terephthaloyl chloride, and epichlorohydrin (B41342) has been reported to yield insoluble polymers, this indicates the reactivity of the N-H groups towards electrophilic reagents. sid.irsid.ir

Chemoselective Labeling via Electrochemical Tyrosine-Click Chemistry (e-Y-CLICK)

4-Phenylurazole serves as a key precursor in the innovative electrochemical tyrosine-click chemistry (e-Y-CLICK) for the chemoselective labeling of peptides and proteins. dv-expert.org This method relies on the in-situ electrochemical oxidation of 4-phenylurazole to its highly reactive derivative, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). researchgate.netanr.fr The electrochemically generated PTAD is then able to selectively react with the phenol side chain of tyrosine residues in proteins through an ene-like reaction. anr.fr

This electrochemical approach offers significant advantages by generating the reactive PTAD species on demand, which minimizes its degradation and potential side reactions. anr.fr The chemoselectivity of this reaction for tyrosine over other amino acids, such as lysine, has been demonstrated. researchgate.net The e-Y-CLICK method has been successfully applied to the labeling of various peptides and proteins, including bovine serum albumin, mannosidase, glucose oxidase, and the therapeutic antibody Trastuzumab. anr.frnih.gov The process is efficient and allows for the introduction of various tags, such as fluorescent probes, by using functionalized urazole derivatives. nih.gov

Electrochemical Behavior and Redox Reactivity

Cyclic Voltammetry Studies and Mechanistic Insights

Cyclic voltammetry (CV) has been instrumental in elucidating the electrochemical behavior of 4-phenylurazole. researchgate.net CV studies reveal that the electrochemical oxidation of 4-phenylurazole is a key step in its application for bioconjugation. researchgate.net The process involves the in-situ generation of the highly reactive species 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). researchgate.net

The electrochemical oxidation of 4-phenylurazole has been described by an ErCi (reversible electron transfer followed by an irreversible chemical reaction) mechanism. researchgate.net The oxidation potential for 4-phenylurazole has been determined to be approximately +0.839 V in an ethanol/water mixture. rsc.org The voltammetric response is influenced by various factors, including pH, the concentration of 4-phenylurazole, the solvent system, temperature, and the time window of the electrochemical method used. lookchem.com

Multisweep cyclic voltammetry has been employed to study the behavior of 4-phenylurazole at the electrode surface. researchgate.net These studies, along with controlled potential coulometry, have provided insights into the kinetics and mechanism of the oxidation process. researchgate.net The transfer coefficient (α), exchange current density (J₀), formal potential (E⁰'), and diffusion coefficient (D) are key parameters that have been investigated to characterize the electrochemical reaction. lookchem.com

Proton-Coupled Electron Transfer Mechanisms

The electrochemical oxidation of urazoles, including 4-phenylurazole, is a well-defined example of a redox process involving proton-coupled electron transfer (PCET). researchgate.net During the oxidation, the transfer of electrons is accompanied by the exchange of protons, which can significantly alter the local pH at the electrode interface. researchgate.net This class of reactions is of great interest due to its relevance in many biological systems, particularly enzymatic reactions. researchgate.net

The mechanism involves a two-electron oxidation process coupled with the removal of two protons, leading to the formation of the corresponding quinone-like species. researchgate.net The study of PCET in urazole derivatives has been a subject of comprehensive research, exploring the influence of substituents on the electrode process and the role of the solvent environment. researchgate.net

Degradation Pathways under Electrochemical Conditions

Under electrochemical conditions, 4-phenylurazole can undergo degradation, particularly during prolonged electrolysis. researchgate.net Studies have shown that the charge consumed during the electrolysis of 4-phenylurazole is inconsistent with the theoretical charge for a two-electron process, indicating the occurrence of secondary or parasitic reactions. researchgate.net

Analysis using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has identified several stable degradation products of 4-phenylurazole. researchgate.net These products have been characterized by their molecular formulas, which include C₇H₉N₂O, C₆H₈N, C₆H₈NO, and C₁₄H₁₃N₄O₂. researchgate.net The formation of these byproducts can affect the yield of the desired reactions, such as the e-Y-CLICK reaction. researchgate.net It has been noted that even though the electrochemical activation of 4-phenylurazole significantly limits its degradation into electrophilic phenylisocyanate, which can cause side reactions with lysine, some side-tagging of the N-terminus amine of peptides can still occur. nih.gov

Computational and Theoretical Investigations of 4 Phenylurazole

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) calculations are fundamental to understanding the electronic characteristics of 4-phenylurazole. The electronic structure of the heterocyclic scaffold in its oxidized form, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is significantly influenced by a urea-like fragment. This fragment withdraws electron density from the N=N double bond, resulting in a low-energy Lowest Unoccupied Molecular Orbital (LUMO). hud.ac.uk This low LUMO energy is a key factor in making PTAD a highly reactive dienophile in cycloaddition reactions. hud.ac.uk

Quantum mechanical calculations, such as those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to investigate the electronic properties of molecules containing urazole (B1197782) moieties. nih.gov These calculations provide information on parameters like the highest occupied molecular orbital (HOMO) and LUMO energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, in a related pyrazolo[3,4-d]pyrimidine derivative, a small HOMO-LUMO energy gap indicated that the molecule is chemically reactive, allowing for charge exchange within the molecule. nih.gov

Semiempirical AM1 level MO calculations have been used to analyze the electronic structure of species involved in the redox processes of 4-substituted urazoles, including the anion-radical (A•−), dianion (A2−), urazolyl radical (AH•), and urazolide anion (AH−). researchgate.net These calculations help to account for the differences in redox reactivity among various derivatives. researchgate.net

DFT calculations at the B3LYP/6-311++G(d,p) level are also utilized to study structural parameters, vibrational frequencies, and electronic properties. ajchem-a.com Analysis of the molecular electrostatic potential (MEP) surface can identify the likely sites for electrophilic attack. For example, in a similar heterocyclic system, the nitrogen atoms of the oxadiazole ring were identified as the binding sites for electrophiles. ajchem-a.com

The following table summarizes key electronic properties that can be determined through computational methods.

| Property | Significance | Computational Method Example |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | DFT/B3LYP/6-311++G(d,p) ajchem-a.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | DFT/B3LYP/6-311++G(d,p) ajchem-a.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.govajchem-a.com | DFT/B3LYP/6-311++G(d,p) ajchem-a.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.govajchem-a.com | DFT/B3LYP/6-311++G(d,p) ajchem-a.com |

Transition State Calculations for Reactions Involving 4-Phenylurazole

Transition state calculations are essential for elucidating the mechanisms of reactions involving 4-phenylurazole and its derivatives. These calculations help to determine the energy barriers and geometries of the transition states, providing insights into reaction pathways and kinetics.

A notable application of these calculations is in the study of Diels-Alder reactions where the oxidized form of 4-phenylurazole, PTAD, acts as a dienophile. acs.orgacs.org For instance, the reaction between PTAD and cycloheptatriene (B165957) can be investigated by computing the energies of possible products and the transition states leading to them. acs.orgacs.org Such calculations can explain why a particular product is observed experimentally by comparing the activation energies of different reaction pathways. acs.orgacs.org Verifying a computed transition state often involves confirming that it represents a saddle point on the potential energy surface with a single imaginary frequency corresponding to the reaction coordinate. acs.org

DFT calculations are also employed to model the transition states of hetero-Diels-Alder reactions. researchgate.net For the reaction of PTAD with cyclopentadiene (B3395910), calculations can determine geometric parameters like bond lengths and angles for the reactants, transition state, and product. researchgate.net This data can reveal whether the reaction proceeds through a concerted, asynchronous mechanism, where bond breaking and bond-making occur in a single step but not to the same extent. researchgate.net

The table below outlines the types of data obtained from transition state calculations.

| Calculated Parameter | Description | Relevance to Reaction Mechanism |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea indicates a faster reaction rate. Comparison of Ea for different pathways reveals the favored mechanism. acs.orgacs.org |

| Transition State Geometry | The arrangement of atoms at the highest point of the reaction energy profile. | Provides insight into the synchronicity of bond formation and breaking. researchgate.net |

| Imaginary Frequency | A vibrational mode with a negative force constant, unique to a transition state. | Confirms that the calculated structure is a true transition state and illustrates the atomic motions involved in the reaction coordinate. acs.org |

The study of the ene reaction between 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) and certain dienes suggests a stepwise pathway involving an aziridinium (B1262131) imide intermediate, as supported by DFT calculations. arkat-usa.org These theoretical findings help to interpret experimental observations, such as the stereochemistry of the products. arkat-usa.org

Correlation of Theoretical Predictions with Experimental Reactivity

A crucial aspect of computational chemistry is the correlation of theoretical predictions with experimental results. This validation is essential for establishing the reliability of the computational models.

In the context of 4-phenylurazole, theoretical predictions about its reactivity, particularly its oxidized form PTAD, align well with experimental observations. The prediction of a low-energy LUMO for PTAD explains its high reactivity as a dienophile in various cycloaddition reactions, which is well-documented experimentally. hud.ac.uk

The electrochemical behavior of 4-substituted urazoles has been studied by comparing experimental data from cyclic voltammetry with results from MO calculations. researchgate.net The theoretical calculations of the electronic structures of intermediates like anion-radicals and urazolyl radicals provide a reasonable explanation for the observed differences in redox reactivity among the compounds. researchgate.net Similarly, the electrochemical oxidation of 4-phenylurazole has been investigated, and an ErCi (reversible electron transfer followed by an irreversible chemical reaction) mechanism was proposed based on experimental data. researchgate.net

The table below illustrates how theoretical data can be correlated with experimental findings.

| Theoretical Prediction | Experimental Observation | Correlation |

| Low LUMO energy of PTAD hud.ac.uk | High reactivity of PTAD in Diels-Alder reactions hud.ac.uk | The low-lying LUMO facilitates the acceptance of electrons from the diene's HOMO, leading to a rapid cycloaddition. |

| Calculated redox potentials researchgate.net | Measured redox potentials from cyclic voltammetry researchgate.net | Theoretical models can reproduce and explain the trends in experimentally observed redox behavior. |

| Predicted reaction pathway (e.g., concerted vs. stepwise) arkat-usa.org | Stereochemistry and distribution of reaction products arkat-usa.org | The computational model that correctly predicts the experimentally observed product distribution is considered more accurate. |

| Calculated vibrational frequencies ajchem-a.com | Experimental IR and Raman spectra ajchem-a.com | A good agreement between calculated and observed spectra validates the computed molecular geometry. |

Furthermore, computational models have been used to develop neural networks for predicting chemical reactivity. chemrxiv.org These models encode the molecular structures of reactants, including 4-phenylurazole, into vectors to predict the outcome of reactions, and the predictions show a correlation with observed experimental reactivity. chemrxiv.org

Conformational Analysis and Dihedral Angle Studies

Conformational analysis of 4-phenylurazole and related structures is important for understanding their three-dimensional shapes and how these shapes influence their properties and reactivity. The planarity of the rings and the dihedral angles between them are key parameters in these studies.

For 4-phenylurazole and its oxidized derivative PTAD, the rings are not coplanar. acs.orgacs.org Computational studies can explore how the dihedral angle between the phenyl ring and the triazolidine (B1262331) ring varies depending on the level of theory used (e.g., semiempirical, Hartree-Fock, DFT) and the basis set. acs.orgacs.org

In a study of a related 1-arylurazole, the dihedral angle between the phenyl and 4-tolyl rings was found to be 75.3 (1)°. researchgate.net Such specific geometric information is crucial for understanding intermolecular interactions in the solid state.

DFT calculations can also be used to investigate the conformational preferences of more complex systems containing urazole moieties. For example, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT and HF methods were used to calculate dihedral angles, revealing variations in the conformation of substituents, particularly around the sulfonyl group. nih.gov

The stability of different conformers is determined by a balance of electrostatic and orbital interactions, which are related to the geometrical arrangement, including dihedral angles. nih.gov For instance, in a series of acetophenones, the stability of conformers was related to the value of a specific dihedral angle which influenced the electrostatic repulsion between atoms. nih.gov

The following table presents examples of dihedral angles and their significance in the context of 4-phenylurazole and related compounds.

Applications of 4 Phenylurazole and Its Derivatives in Advanced Materials and Systems

Precursors for Functional Materials

4-Phenylurazole serves as a crucial building block in the synthesis of a variety of functional polymers and materials. Its ability to undergo polymerization and be incorporated into polymer backbones allows for the creation of materials with tailored properties.

One key application lies in its use as a precursor to 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). scientificlabs.co.uk PTAD is a highly reactive dienophile, readily participating in Diels-Alder reactions, which are instrumental in constructing complex cyclic structures in organic synthesis and polymer science. indexcopernicus.comorgsyn.orgsmolecule.com The oxidation of 4-phenylurazole to PTAD can be achieved through various methods, including the use of reagents like dinitrogen tetroxide or tert-butyl hypochlorite (B82951). scientificlabs.co.ukorgsyn.org

The resulting PTAD can then be used to functionalize existing polymers or to create new ones. For instance, polybutadiene (B167195) can be statistically functionalized with PTAD through an ene reaction. researchgate.net This modification introduces urazole (B1197782) groups into the polymer chain, which can be further reacted to alter the material's properties. researchgate.net Additionally, 4-phenylurazole itself can be polymerized with compounds like phosgene (B1210022), terephthaloyl chloride, and epichlorohydrin (B41342) to produce insoluble polymers. scientificlabs.co.uksid.ir The polymerization of 4-phenylurazole with diacid chlorides can also yield soluble polyamides. sid.ir

Furthermore, the acidic nature of the N-H protons in the urazole ring can be exploited. This acidity, comparable to that of acetic acid, allows for N-alkylation and N-acylation reactions, providing another avenue for creating novel polymers. sid.irmdpi.comscispace.com For example, a novel monomer, N-(4-trimellitimido)phenyl-urazole (NTMPTD), synthesized from 4-(4'-aminophenyl)urazole, contains acidic N-H groups that enable its polymerization with diisocyanates to form new polyureas. sid.ir These polymers possess functional groups like COOH and NH that can form hydrogen bonds, leading to the formation of physical networks. sid.ir

The incorporation of urazole moieties can also impart specific functionalities to materials. For instance, urazole-containing hydrogels have been developed by embedding a urazole precursor, semicarbazide (B1199961), into a polymer backbone and then cyclizing it. chemrxiv.org These hydrogels exhibit a high swelling ratio and can function as ion-exchange materials, capable of removing ions like Ca²⁺ and Mg²⁺ from water. mdpi.comchemrxiv.org

Reagents in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. 4-Phenylurazole and its oxidized form, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are prominent reagents in this field. indexcopernicus.com

The high reactivity of PTAD in Diels-Alder and ene-type reactions makes it an excellent tool for "click" applications. indexcopernicus.comrsc.org These reactions are characterized by their speed and selectivity, often occurring at room temperature and sometimes even in water. indexcopernicus.com The versatility of PTAD has been demonstrated in its reactions with a wide range of dienes and enes, leading to applications in organic synthesis, polymer chemistry, and surface modification. indexcopernicus.comacs.org

A significant application of 4-phenylurazole in click chemistry is in the selective labeling of biomolecules, particularly proteins. The "electrochemical tyrosine-click" (e-Y-CLICK) chemistry utilizes the electrochemical oxidation of 4-phenylurazole to generate PTAD in situ. scientificlabs.co.ukresearchgate.net This highly reactive PTAD then selectively reacts with the phenol (B47542) side chain of tyrosine residues in peptides and proteins through an ene-like reaction. researchgate.netanr.fr This method has proven to be chemoselective for tyrosine, allowing for the specific modification of proteins. anr.fr Researchers have synthesized various phenylurazole and luminol (B1675438) derivatives to optimize this electrochemical bioconjugation process. anr.fracs.org

The scope of TAD-based click reactions is broad, enabling the site-selective labeling of natural proteins and peptides. indexcopernicus.com The reactions are often so efficient that they are complete almost instantaneously, accompanied by a visible color change from the red or pink of the TAD to a colorless product. indexcopernicus.com This visual cue is a practical advantage in monitoring the reaction progress. The development of various functionalized urazole precursors has expanded the toolbox for click chemistry, allowing for the introduction of different functionalities into target molecules. acs.org

Role in Bioremediation Processes

Bioremediation is an environmentally friendly approach that utilizes living organisms, primarily microorganisms, to degrade or detoxify hazardous substances in the environment. minarjournal.com While direct large-scale applications of 4-phenylurazole in field bioremediation are not extensively documented, its derivatives and related enzymatic processes show potential in this area.

Laccases, a class of enzymes with broad substrate specificity, have been a focus of bioremediation research. researchgate.netbohrium.com These enzymes can catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them suitable for degrading environmental pollutants. researchgate.netbohrium.com Interestingly, laccases can be used to catalyze the oxidation of urazoles to their highly reactive triazolinedione (TAD) counterparts. mdpi.comchemrxiv.org This enzymatic oxidation can be part of a chemoenzymatic cascade for various synthetic applications, some of which have environmental relevance. mdpi.com

For example, a laccase-catalyzed system has been developed for the coupling of 4-phenylurazole with various aromatic compounds. mdpi.com Furthermore, the application of a 4-phenylurazole/laccase/O₂ system has been explored for the synthesis of other compounds, highlighting the potential of this system in green chemistry. researchgate.net Laccases are known to be involved in the degradation of pollutants like textile dyes and in soil bioremediation. bohrium.com The ability of laccases to mediate reactions involving urazole derivatives suggests a potential indirect role for these compounds in bioremediation strategies. For instance, laccase-initiated aryl C-H amination using 4-phenylurazole has been demonstrated as a green and sustainable catalytic method. researchgate.netosti.gov

Enhanced in-situ aerobic bioremediation often involves stimulating native microbial populations by providing oxygen and nutrients to break down contaminants like petroleum hydrocarbons. frtr.gov While not a direct application of 4-phenylurazole, the principles of stimulating specific chemical reactions to degrade pollutants are central to these technologies. The transformation of certain nitrogen-containing compounds like 3-nitro-1,2,4-triazol-5-one (NTO) and urazole has been studied in bioremediation contexts, where they can serve as a nitrogen source for microorganisms. uiowa.edu

Sensor Development (e.g., Urazole-Gold Nanoparticles)

4-Phenylurazole and its derivatives are being explored for the development of advanced chemical and biological sensors. A notable area of research involves the use of urazole-functionalized gold nanoparticles (AuNPs). chemrxiv.org Gold nanoparticles possess unique optical and electronic properties that make them excellent platforms for sensor fabrication. nih.gov

One study reported the synthesis of urazole-gold nanoparticles for the determination of curcumin (B1669340) using a fluorescent spectrometer. chemrxiv.org This indicates the potential of urazole-modified nanoparticles as fluorescent chemosensors. The development of sensors based on AuNPs often relies on the aggregation or disaggregation of the nanoparticles in the presence of an analyte, which leads to a detectable color change. nih.govmdpi.com

While direct research on urazole-AuNP sensors is emerging, the principles of functionalizing AuNPs for selective sensing are well-established. For instance, gold nanoparticles functionalized with a thiol monolayer containing a urea (B33335) motif have been used to create a chemiresistor-based gas sensor with improved sensitivity and selectivity for acetone. rsc.org This demonstrates the effectiveness of incorporating specific functional groups onto AuNPs to target particular analytes.

In a related context, amino-containing compounds derived from 4-phenylurazole have been shown to act as selective fluorescence chemosensors for the detection of mercury ions (Hg²+). researchgate.net This highlights the potential of urazole-based structures in creating sensitive and selective sensing platforms. Furthermore, the electrochemical properties of 4-phenylurazole are utilized in sensor development. For example, the stabilization of 4-phenylurazole by electrografting it onto a modified electrode has been investigated. acs.orgtandfonline.comdntb.gov.ua The reactivity of the anchored triazolinedione groups can then be used for detecting analytes through Michael-type addition at the electrode-electrolyte interface. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenylurazole, and how can its purity be verified?

- Methodological Answer : The synthesis of 4-Phenylurazole typically involves cyclization reactions or oxidation of precursor compounds. For example, oxidation of 4-phenylurazole using NO₂-N₂O₄ yields 4-phenyl-1,2,4-triazoline-3,5-dione (PTD), a highly reactive dienophile . Purity verification requires analytical techniques such as thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for quantitative analysis. Melting point determination and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural confirmation .

Q. What spectroscopic techniques are recommended for characterizing 4-Phenylurazole derivatives?

- Methodological Answer : Characterization should include:

- ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ ~7.0–7.5 ppm) and urazole-specific carbonyl groups (δ ~160–180 ppm).

- Infrared (IR) Spectroscopy : To identify N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion peak validation and fragmentation pattern analysis.

- X-ray Crystallography : For resolving crystal structures, particularly in polymer applications .

Q. How can researchers design experiments to study 4-Phenylurazole’s reactivity in Diels-Alder reactions?

- Methodological Answer : Use a controlled setup with:

- Dienes : Cyclic (e.g., 1,3-cyclohexadiene) or acyclic dienes.

- Solvent Optimization : Polar aprotic solvents (e.g., chloroform) enhance reactivity compared to protic solvents like methanol .

- Catalytic Systems : Copper(II) chloride (CuCl₂) with 2-ethyl-2-oxazoline accelerates in situ PTD generation .

- TLC Monitoring : Track reaction completion and isolate adducts via silica gel chromatography .

Advanced Research Questions

Q. How can researchers optimize solvent and catalyst systems in 4-Phenylurazole-mediated Diels-Alder reactions?

- Methodological Answer :

- Solvent Screening : Test solvents (toluene, chloroform, methanol) for polarity effects on reaction kinetics. Chloroform improves PTD stability and adduct yields .

- Catalyst Load Variation : Adjust CuCl₂ concentrations (5–20 mol%) to balance reactivity and side reactions.

- Additive Screening : Ligands like 2-ethyl-2-oxazoline enhance Cu(II) efficiency by stabilizing intermediates .

- Statistical Design : Use factorial experiments to identify interactions between variables (e.g., temperature, solvent, catalyst) .

Q. What strategies address contradictory data in reaction kinetics studies involving 4-Phenylurazole?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., oxygen exclusion, moisture control) to minimize variability .

- Advanced Kinetics Tools : Employ stopped-flow spectroscopy or computational modeling (DFT) to resolve transient intermediates .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) using standard deviation calculations .

Q. How can 4-Phenylurazole be applied in electrochemical labeling of biomolecules?

- Methodological Answer :

- e-Y-CLICK Chemistry : Electrochemically oxidize tyrosine residues in peptides/proteins to generate reactive intermediates, which are trapped by 4-Phenylurazole derivatives .

- Optimization Steps :

- pH Control : Maintain neutral to slightly basic conditions to stabilize reactive species.

- Potentiostatic Setup : Apply controlled voltages to avoid over-oxidation.

- HPLC-MS Validation : Confirm labeling efficiency and site specificity .